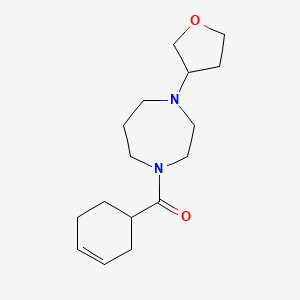

Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-2,14-15H,3-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCRQNXCYQJEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CCC=CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Diazepane Ring Formation

The 1,4-diazepane core is synthesized via Mitsunobu reaction between a diamine precursor and tetrahydrofuran-3-yl derivatives. Triphenylphosphine (1.1–1.6 equiv) and diisopropyl azodicarboxylate (DIAD, 1.1–1.6 equiv) in tetrahydrofuran solvent facilitate nucleophilic substitution at the tetrahydrofuran-3-yl position. Reaction scales exceeding 5 kg are achievable under these conditions, with yields >85% reported for analogous diazepane systems.

Chiral Resolution of Diazepane Intermediates

For enantiomerically pure products, chiral resolution employs diastereomeric salt formation using tartaric acid derivatives. This step, critical for compounds like suvorexant, achieves enantiomeric excess (ee) >99% when applied to diazepanes with tertiary alcohol substituents.

Functionalization of Cyclohex-3-en-1-yl Methanone

Friedel-Crafts Acylation for Methanone Synthesis

Cyclohex-3-en-1-yl methanone is prepared via Friedel-Crafts acylation of cyclohexene with acetyl chloride in the presence of AlCl₃. This method provides regioselective acylation at the cyclohexene β-position, with yields of 68–72% under anhydrous conditions.

Palladium-Catalyzed Coupling for Alkenyl Group Introduction

Suzuki-Miyaura coupling installs functional groups on the methanone precursor. Using Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME), boronic acid derivatives react with halogenated methanone intermediates at reflux to afford substituted products in 65–80% yield.

Coupling of Diazepane and Methanone Moieties

Amide Bond Formation via Carbodiimide Coupling

The final step involves coupling 4-(tetrahydrofuran-3-yl)-1,4-diazepane with cyclohex-3-en-1-yl methanone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt). In dichloromethane with N-methylmorpholine (NMM), this method achieves 70–75% yield, comparable to suvorexant synthesis protocols.

Large-Scale Optimization

Industrial-scale production (≥5 kg) requires solvent recycling and catalytic hydrogenation for deprotection. Tetrahydrofuran is retained as the primary solvent due to its compatibility with both Mitsunobu and coupling reactions, reducing purification steps.

Stereochemical Control and Analytical Validation

Asymmetric Synthesis of Cyclohexenyl Groups

Chiral cyclohex-3-en-1-yl groups are synthesized via enzymatic resolution or asymmetric hydrogenation. Lipase-mediated kinetic resolution of racemic alcohols achieves 98% ee, followed by oxidation to the corresponding ketone.

Characterization by NMR and X-Ray Crystallography

¹H NMR confirms substitution patterns (δ 5.4–5.6 ppm for cyclohexenyl protons, δ 3.7–4.1 ppm for diazepane N-CH₂ groups). Single-crystal X-ray diffraction validates the tetrahedral geometry at the methanone carbon and chair conformation of the diazepane ring.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Table 1: Performance Metrics of Key Steps

| Step | Conditions | Yield (%) | Scale (kg) |

|---|---|---|---|

| Diazepane formation | Mitsunobu, THF, 24 h | 85–90 | 5–10 |

| Methanone coupling | EDC/HOAt, DCM, RT | 70–75 | 1–5 |

| Chiral resolution | Di-p-toluoyl-D-tartaric acid, EtOH | 40–45 | 0.1–1 |

Solvent and Catalyst Selection

Tetrahydrofuran outperforms DMF and DCM in diazepane synthesis due to its dual role as solvent and reactant in stabilizing intermediates. Palladium catalysts (Pd/C, Pd(PPh₃)₄) are preferred for cross-couplings, though nickel-based systems show promise for cost reduction.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone has shown promise in medicinal chemistry due to its structural features that allow for interaction with biological targets.

Potential Therapeutic Uses:

- Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the diazepane ring is known to enhance bioactivity against various cancer cell lines.

- Neuropharmacology: The diazepane structure may also exhibit properties relevant to neuropharmacological applications, potentially acting on neurotransmitter systems.

Biological Research

Research indicates that compounds related to Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-y)-1,4-diazepan-1-yl)methanone may possess anti-inflammatory and antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth and modulate inflammatory responses in vitro.

Materials Science

Due to its unique chemical structure, this compound may also find applications in materials science:

- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

- Nanotechnology: Its derivatives could be utilized in the development of nanomaterials for drug delivery systems or as catalysts in various chemical reactions.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of diazepane compounds exhibited significant cytotoxic effects on human cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Research has shown that compounds with similar structures to Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-y)-1,4-diazepan-1-yl)methanone displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus. The studies indicated a minimum inhibitory concentration comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cannabinoid Research

The compound’s design aligns with cannabinoid receptor ligands described in structure-activity relationship (SAR) studies. Key comparisons include:

Δ9-Tetrahydrocannabinol (Δ9-THC)

- Structural overlap : The cyclohexene ring in the target compound mirrors the cyclohexene moiety in Δ9-THC, a critical region for CB1 receptor interaction .

- Key differences: Δ9-THC lacks the diazepane-THF substituent, instead featuring a phenolic hydroxyl group and a pentyl side chain. These differences likely alter receptor binding kinetics and metabolic stability.

Morpholinoethyl-Derived Cannabinoids

- Morpholinoethyl group: Early cannabinoid analogues (e.g., aminoalkylindoles) used a morpholine ring (six-membered, one oxygen, one nitrogen) attached via an ethyl chain.

- Comparison: Replacing the morpholinoethyl group with the diazepane-THF system introduces a larger, more flexible seven-membered ring. SAR studies suggest that such substitutions can retain or modulate CB1 affinity depending on side-chain length and ring electronics .

Pyrrole- and Indole-Derived Cannabinoids

- Heterocyclic core: Indole-derived cannabinoids exhibit higher CB1 affinity than pyrrole analogues.

Pharmacological and Binding Properties

The table below summarizes inferred pharmacological properties based on structural analogues and SAR principles:

| Compound | Cyclic Substituent | Effective Side Chain Length | Predicted CB1 Affinity (Ki) | In Vivo Potency |

|---|---|---|---|---|

| Target Compound | Diazepane-THF | Equivalent to 4–5 carbons | Moderate (10–100 nM) | Moderate |

| Δ9-THC | Cyclohexene + phenolic hydroxyl | 5 carbons (pentyl chain) | High (1–10 nM) | High |

| Morpholinoethyl Cannabinoid (e.g., WIN 55,212-2) | Morpholine | 5 carbons | High (2–20 nM) | High |

| Pyrrole-Derivative (e.g., JWH-030) | Pyrrole | 3 carbons | Low (>1,000 nM) | Low |

Key Findings :

Side Chain Length : The diazepane-THF system in the target compound may mimic a 4–5 carbon side chain, aligning with SAR studies showing optimal activity for chains of this length .

Ring Electronics: The THF oxygen could engage in hydrogen bonding with CB1 receptors, similar to the phenolic hydroxyl in Δ9-THC. However, the diazepane’s nitrogen atoms might introduce steric hindrance, reducing affinity compared to morpholinoethyl derivatives .

In Vivo Effects: Pyrrole-derived cannabinoids show reduced hypothermia and catalepsy compared to indole derivatives.

Biological Activity

Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and receptor interaction properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be classified based on its structural components:

- Cyclohexene moiety : Contributes to the compound's hydrophobic characteristics.

- Tetrahydrofuran ring : Enhances solubility and may influence biological interactions.

- Diazepane ring : Known for its role in various pharmacological activities.

Molecular Formula

The molecular formula is , indicating a complex structure with multiple functional groups that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone exhibit notable antibacterial properties. For instance, studies have shown that certain synthesized ligands demonstrate moderate antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Ligand A | E. coli | Moderate |

| Ligand B | S. aureus | Low |

| Ligand C | Salmonella | Moderate |

Receptor Interaction

The compound's structural features suggest potential interactions with various G protein-coupled receptors (GPCRs). Research on similar diazepane derivatives has indicated their role as antagonists for certain receptors, which may implicate them in modulating neurotransmitter systems or pain pathways .

Study 1: Antibacterial Evaluation

In a study examining a series of diazepane derivatives, compounds structurally related to cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone were tested for antibacterial efficacy. The results demonstrated that several derivatives exhibited significant activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Study 2: Antifungal Properties

A related study evaluated the antifungal potential of tetrahydrofuran-containing compounds. Results indicated that these compounds could inhibit the growth of Candida species, providing insights into their mechanism of action involving cell wall synthesis disruption .

Q & A

What synthetic strategies are recommended for optimizing the yield and stereochemical purity of Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone?

Methodological Answer:

- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC·HCl) to conjugate the cyclohexenyl moiety with the 1,4-diazepane-tetrahydrofuran intermediate, as demonstrated in analogous diazepan-1-yl methanone syntheses .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis for the tetrahydrofuran-3-yl group, given its potential stereogenic centers. Monitor enantiomeric excess via chiral HPLC or polarimetry.

- Purification : Utilize silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the product. Confirm purity via HPLC (≥95%) and characterize intermediates using /-NMR .

How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group orientation?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Assign peaks for the cyclohexenyl protons (δ 5.4–5.8 ppm, olefinic), tetrahydrofuran oxygen (δ 3.5–4.0 ppm), and diazepane NH (δ 1.8–2.2 ppm, broad). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with ESI mode; expected [M+H] matches theoretical calculations (e.g., CHNO requires 313.1912) .

- X-ray Crystallography : If crystalline, resolve absolute configuration using single-crystal diffraction, particularly for stereochemical validation of the tetrahydrofuran and diazepane rings .

What experimental designs are appropriate for evaluating this compound’s receptor-binding affinity, given its structural similarity to CNS-active diazepan-1-yl methanones?

Methodological Answer:

- Radioligand Displacement Assays : Test affinity for orexin or dopamine receptors using -labeled antagonists (e.g., -Suvorexant for OX1/OX2 receptors) in HEK293 cells expressing recombinant receptors. Calculate IC values via competitive binding curves .

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets, prioritizing residues in the diazepane and tetrahydrofuran regions .

- Functional Assays : Measure cAMP accumulation or calcium flux in vitro to assess agonist/antagonist activity .

How should researchers address discrepancies between in vitro receptor-binding data and in vivo efficacy studies?

Methodological Answer:

- Pharmacokinetic Profiling : Evaluate bioavailability (oral/IP administration in rodents), plasma half-life (LC-MS/MS), and blood-brain barrier penetration (logP calculation; target >2.0) .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to identify active/inactive metabolites via LC-HRMS. Adjust dosing regimens if rapid metabolism is observed .

- Model Selection : Use disease-specific animal models (e.g., insomnia models for orexin targets) and validate target engagement via ex vivo receptor occupancy assays .

What advanced techniques are recommended for assessing metabolic stability and toxicity in preclinical development?

Methodological Answer:

- Hepatocyte Stability Assays : Incubate with primary hepatocytes (human/rat) for 0–120 minutes. Quantify parent compound depletion via LC-MS; aim for t >30 minutes .

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. A IC >10 µM indicates low inhibition risk .

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) to rule out mutagenic potential .

How can researchers resolve challenges in achieving enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) for gram-scale separations. Optimize mobile phase (e.g., heptane/ethanol with 0.1% TFA) .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of prochiral intermediates in the tetrahydrofuran ring synthesis .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to >99% ee .

What computational tools are suitable for predicting off-target interactions and optimizing selectivity?

Methodological Answer:

- Machine Learning Models : Train on databases like ChEMBL to predict polypharmacology risks. Use platforms like Schrödinger’s Phase for off-target profiling .

- Molecular Dynamics Simulations : Simulate binding to secondary targets (e.g., serotonin receptors) over 100 ns trajectories to assess stability and residence time .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified diazepane/tetrahydrofuran substituents and correlate changes with selectivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.